molecular formula C20H24ClN3O2S B2645956 N1-(2-chlorobenzyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235101-47-9

N1-(2-chlorobenzyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2645956
CAS RN: 1235101-47-9
M. Wt: 405.94
InChI Key: YWELOIYYXIISAM-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized by Trophos, a French biopharmaceutical company, and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

N1-(2-chlorobenzyl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide has been involved in various studies focusing on chemical synthesis and molecular interaction. For instance, the compound has been used in the synthesis of novel oxalamides through a one-pot synthetic approach, demonstrating its utility in creating functional molecules (Mamedov et al., 2016)(Mamedov et al., 2016). Additionally, the compound has been part of studies examining the conformation and interactions of certain dihydronicotinamides, further elucidating its role in complex molecular structures (Fischer, Fleckenstein, & Hönes, 1988)(Fischer et al., 1988).

Receptor Antagonism and Binding

In the field of pharmacology, the compound has been investigated for its potential as a receptor antagonist. It's been a part of studies focusing on receptor-binding affinities, providing insights into its interactions with biological systems (Roberts et al., 1998)(Roberts et al., 1998). For example, research into cannabinoid receptor antagonists has included the analysis of structural analogs similar to this compound, shedding light on its potential therapeutic applications (Lan et al., 1999)(Lan et al., 1999).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c21-18-4-2-1-3-17(18)12-23-20(26)19(25)22-11-15-5-8-24(9-6-15)13-16-7-10-27-14-16/h1-4,7,10,14-15H,5-6,8-9,11-13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWELOIYYXIISAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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